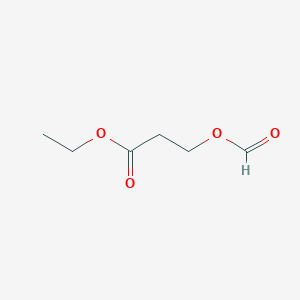

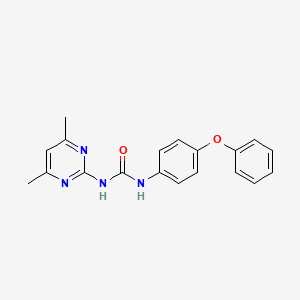

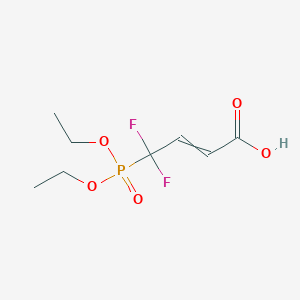

Ethyl 3-(formyloxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(ホルミルオキシ)プロパン酸エチルは、エステルファミリーに属する有機化合物です。エステルは、その心地よい香りで知られており、多くの場合、香料や香味剤に使用されます。この化合物は、その独特の化学構造と性質により、さまざまな科学的および産業的用途で貴重なものとなっています。

製法

合成経路と反応条件

3-(ホルミルオキシ)プロパン酸エチルは、酸触媒の存在下、3-ヒドロキシプロパン酸とギ酸のエステル化反応によって合成することができます。この反応は通常、エステルの生成と副生成物としての水の生成を促進するために、還流条件下で反応物を加熱することを伴います。

工業的製造方法

工業的な設定では、3-(ホルミルオキシ)プロパン酸エチルの製造は、収率と効率を最適化するために、連続フロー反応器を使用する場合があります。エステル化プロセスを加速するために、硫酸などの強酸触媒の使用が一般的です。次に、反応混合物を蒸留によって精製して、目的のエステルを得ます。

化学反応解析

反応の種類

3-(ホルミルオキシ)プロパン酸エチルは、次のようなさまざまな化学反応を起こします。

加水分解: 水と酸または塩基触媒の存在下、エステルは加水分解されて3-ヒドロキシプロパン酸とギ酸を生成することができます。

還元: エステルは、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して、対応するアルコール、3-ヒドロキシプロパン酸エチルに還元することができます。

置換: エステル基で求核置換反応が起こり、さまざまな誘導体が生成されます。

一般的な試薬と条件

加水分解: 水と酸性または塩基性条件。

還元: 無水条件下での水素化リチウムアルミニウム (LiAlH4)。

置換: 適切な条件下でのアミンやアルコールなどの求核剤。

主な生成物

加水分解: 3-ヒドロキシプロパン酸とギ酸。

還元: 3-ヒドロキシプロパン酸エチル。

置換: 使用した求核剤に応じて、さまざまな置換エステル。

科学研究への応用

3-(ホルミルオキシ)プロパン酸エチルは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成のための有機合成における中間体として使用されます。

生物学: その潜在的な生物活性と酵素との相互作用について研究されています。

医学: 医薬品開発における潜在的な使用と、活性医薬成分をデリバリーするためのプロドラッグとして調査されています。

産業: 香料、香味剤の製造、およびさまざまな化学プロセスにおける溶媒として使用されています。

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-(formyloxy)propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with formic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the formation of the ester and water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of strong acid catalysts, such as sulfuric acid, is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester.

化学反応の分析

Types of Reactions

Ethyl 3-(formyloxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 3-hydroxypropanoic acid and formic acid.

Reduction: The ester can be reduced to form the corresponding alcohol, ethyl 3-hydroxypropanoate, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Hydrolysis: 3-hydroxypropanoic acid and formic acid.

Reduction: Ethyl 3-hydroxypropanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 3-(formyloxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various chemical processes.

作用機序

3-(ホルミルオキシ)プロパン酸エチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。エステル基は加水分解されて、生物学的効果を発揮する活性化合物を放出することができます。関与する経路には、エステラーゼによる酵素的加水分解が含まれ、細胞標的に作用する活性代謝物の生成につながる可能性があります。

類似の化合物との比較

3-(ホルミルオキシ)プロパン酸エチルは、酢酸エチル、プロパン酸エチル、酪酸メチルなどの他のエステルと比較することができます。これらの化合物は、同様のエステル官能基を共有していますが、3-(ホルミルオキシ)プロパン酸エチルは、ホルミルオキシ基の存在により、独特の化学的および物理的性質を持っています。この独自性は、他のエステルでは適さない特定の用途において、価値のあるものとなっています。

類似の化合物のリスト

- 酢酸エチル

- プロパン酸エチル

- 酪酸メチル

- 酪酸イソプロピル

類似化合物との比較

Ethyl 3-(formyloxy)propanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the formyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.

List of Similar Compounds

- Ethyl acetate

- Ethyl propanoate

- Methyl butyrate

- Isopropyl butyrate

特性

CAS番号 |

194147-37-0 |

|---|---|

分子式 |

C6H10O4 |

分子量 |

146.14 g/mol |

IUPAC名 |

ethyl 3-formyloxypropanoate |

InChI |

InChI=1S/C6H10O4/c1-2-10-6(8)3-4-9-5-7/h5H,2-4H2,1H3 |

InChIキー |

UWHLNVBXQXPBHI-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCOC=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)

![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)

![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)

![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)

![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)

![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)

![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)

![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)